BENGHE Foundational & Exploratory

Check Availability & Pricing

The Rise and Discontinuation of Opigolix (ASP-
1707): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Opigolix

Cat. No.: B15570190

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Opigolix (ASP-1707) is a non-peptide, orally active, small-molecule antagonist of the
gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma,
Opigolix was investigated for the treatment of sex hormone-dependent diseases, primarily
endometriosis and rheumatoid arthritis.[1][3] Despite showing promise in Phase Il clinical trials
for endometriosis, its development was discontinued in April 2018.[1][3] This technical guide
provides a comprehensive overview of the available scientific and clinical data on Opigolix,
including its mechanism of action, clinical trial results, and detailed experimental protocols from
its clinical development program.

Introduction and Discovery

Opigolix emerged from drug discovery programs aimed at developing orally bioavailable,
small-molecule antagonists for the GnRH receptor, offering a more convenient and potentially
safer alternative to injectable peptide-based GnRH agonists and antagonists.[4] The
development, led by Astellas Pharma, targeted conditions where suppression of the
hypothalamic-pituitary-gonadal (HPG) axis is beneficial.[3] The primary indications explored
were endometriosis, a chronic inflammatory condition dependent on estrogen, and rheumatoid
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arthritis, where sex hormones are thought to play a modulatory role in the disease's
inflammatory processes.[5][6]

While showing a dose-dependent efficacy in reducing endometriosis-associated pain, the
strategic decision was made to halt its development after the completion of Phase Il trials.[3]

Chemical Identity:

Property Value

(2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-
dihydrobenzimidazol-2-ylidene)-3-

IUPAC Name
oxopropanoyl]-2-fluorophenyl]sulfonyl-2-
hydroxypropanimidamide[1]

Synonyms ASP-1707[1]

CAS Number 912587-25-8[1]

Molecular Formula C25H19F3N405S[1]

Molar Mass 544.51 g-mol-1[1]

Mechanism of Action: GhnRH Receptor Antagonism

Opigolix functions as a competitive antagonist at the GnRH receptor (GnRHR) in the anterior
pituitary gland.[5] The GnRHR is a G-protein-coupled receptor (GPCR) that, upon binding its
natural ligand GnRH, primarily activates the Gaqg/11 signaling pathway.[7][8][9]

This activation cascade proceeds as follows:
o PLC Activation: Activated Gag/11 stimulates phospholipase C (PLC).[7][10]

e Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
[91[11]

e Downstream Signaling:
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o IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of
intracellular calcium (Ca2+).[7][8]

o DAG and elevated Ca2+ levels co-activate protein kinase C (PKC).[9][10]

 MAPK Cascade: The PKC pathway subsequently activates the mitogen-activated protein
kinase (MAPK) cascades (including ERK, JNK, and p38).[7][9]

o Gonadotropin Release: These signaling events culminate in the synthesis and pulsatile
release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone
(FSH).[8]

By binding to the GnRHR, Opigolix prevents GnRH from initiating this cascade, leading to a
rapid, dose-dependent decrease in LH and FSH levels. This, in turn, suppresses the production
of ovarian sex hormones, primarily estradiol, which is the key therapeutic target in
endometriosis.
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Caption: GnRH Receptor Signaling Pathway and Opigolix's Point of Antagonism.

Synthesis and Drug Development Workflow

Note: The specific, step-by-step chemical synthesis process for Opigolix (ASP-1707) has not
been disclosed in publicly available literature or patents. This is common for investigational
compounds, especially those whose development has been discontinued.

The development of a novel small molecule like Opigolix typically follows a rigorous, multi-
stage workflow from initial discovery to clinical evaluation. The diagram below illustrates a
generalized workflow for this process.

Click to download full resolution via product page

Caption: Generalized workflow for small-molecule drug discovery and development.

Clinical Development Program

Opigolix advanced to Phase Il clinical trials for two primary indications: endometriosis and
rheumatoid arthritis. The program demonstrated pharmacodynamic activity and clinical efficacy
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in endometriosis but failed to meet its primary endpoint in rheumatoid arthritis.

Phase Il Study in Endometriosis (TERRA Study)

The TERRA study was a Phase Il, multicenter, double-blind, randomized, placebo-controlled
trial to assess the efficacy and safety of various doses of Opigolix for treating endometriosis-
associated pelvic pain.[12]

Quantitative Efficacy Results at Week 12

The study evaluated the change from baseline in the Numeric Rating Scale (NRS) for three
types of pain: Overall Pelvic Pain (OPP), Dysmenorrhea (menstrual pain), and Non-Menstrual
Pelvic Pain (NMPP).[12]

Mean Change

Mean Change Mean Change

Treatment . in .
N in OPP (95% in NMPP (95%
Group Dysmenorrhea
Cl) Cl)
(95% CI)
-1.56 (-1.91, -1.50 (-2.00, -1.53 (-1.88,
Placebo 88
-1.21) -1.00) -1.19)
o -1.63 (-1.99, -2.72 (-3.22, -1.51 (-1.87,
Opigolix 3 mg 86
-1.27) -2.21) -1.16)
o -1.93 (-2.27, -2.85 (-3.33, -1.80 (-2.14,
Opigolix 5 mg 91
-1.60) -2.38) -1.47)
o -2.29 (-2.64, -3.97 (-4.46, -2.03 (-2.37,
Opigolix 10 mg 90
-1.94) -3.48) -1.68)
o -2.13 (-2.47, -4.18 (-4.66, -1.86 (-2.20,
Opigolix 15 mg 88
-1.79) -3.70) -1.52)

Data sourced from the TERRA study publication.[12]

A statistically significant dose-related treatment effect was observed for OPP (P = 0.001),
dysmenorrhea (P < 0.001), and NMPP (P = 0.029) after 12 weeks.[12] All doses of Opigolix
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also reduced serum estradiol levels in a dose-dependent manner, but to a lesser extent than
the active comparator leuprorelin, suggesting a lower impact on bone health.[4]

Phase lla Study in Rheumatoid Arthritis

This study was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and
safety of Opigolix in postmenopausal female patients with active rheumatoid arthritis who were
on a stable dose of methotrexate.[6]

Quantitative Efficacy and Pharmacodynamic Results at Week 12

Opigolix (30 mg BID
Parameter e ( 2 ) Placebo (n=35)
(n=37)

Not specified, no improvement N
ACR20 Response Rate Not specified
vs. placebo

Not specified, no improvement -
ACR50 Response Rate Not specified
vs. placebo

Not specified, no improvement N
ACR70 Response Rate Not specified
vs. placebo

) >90% of patients had a >90% o
Plasma LH Concentration No significant change
decrease to <1 IU/L

Data sourced from the Phase lla study publication.[6]

The study concluded that Opigolix did not demonstrate a clinical benefit in this patient
population, as it failed to improve ACR20/50/70 response rates or any secondary efficacy
endpoints compared to placebo.[6] However, the potent pharmacodynamic effect was
confirmed by the rapid and sustained suppression of plasma luteinizing hormone (LH).[6]

Experimental Protocols

Detailed methodologies for preclinical assays are not publicly available. The protocols for the
major clinical trials are summarized below.
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Protocol: Phase Il Endometriosis (TERRA) Study

Study Design: A Phase I, multicenter, double-blind, randomized, parallel-group, placebo-
controlled study with a 12-week main part and a 12-week extension. An open-label
leuprorelin arm was included as a reference for bone mineral density assessment.[12]

Participants: 540 women with endometriosis-associated pelvic pain were enrolled. Key
inclusion criteria included a surgical diagnosis of endometriosis and a minimum average
score on the Overall Pelvic Pain NRS.[12]

Intervention: Patients were randomized to receive a daily oral dose of placebo, Opigolix (3
mg, 5 mg, 10 mg, or 15 mg), or a monthly subcutaneous injection of leuprorelin acetate (3.75

mg).[4]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean
Overall Pelvic Pain (OPP) score at Week 12, analyzed for a dose-response relationship
among the Opigolix groups.[12]

Secondary Endpoints: Included changes in dysmenorrhea and non-menstrual pelvic pain
scores, safety, tolerability, pharmacokinetics, and pharmacodynamic effects on estradiol
levels.[4]

Protocol: Phase lla Rheumatoid Arthritis Study
(NCT02884635)

Study Design: A Phase lla, randomized, placebo-controlled, double-blind, parallel-group
study conducted at 27 centers in Japan.[13]

Participants: 72 postmenopausal women with a diagnosis of rheumatoid arthritis (per
ACR/EULAR criteria) for 26 months, with active disease (=6 tender and =6 swollen joints),
and on a stable dose of methotrexate for 290 days.[6][13]

Intervention: Patients were randomized (1:1) to receive oral Opigolix 30 mg twice daily or a
matching placebo for 12 weeks, in combination with their ongoing methotrexate treatment.[6]

Primary Endpoint: The American College of Rheumatology 20% improvement criteria
(ACR20) response rate at Week 12.[6]
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e Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-
CRP, DAS28-ESR, joint counts, and remission rates. Safety, pharmacokinetics, and
pharmacodynamics (plasma LH concentration) were also assessed.[6]
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Caption: A typical workflow for a Phase Il randomized controlled clinical trial.
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Conclusion

Opigolix (ASP-1707) was a promising, orally active GnRH receptor antagonist that
demonstrated clear pharmacodynamic activity and dose-dependent clinical efficacy in reducing
endometriosis-associated pain. Its development program provided valuable clinical data,
particularly from the well-designed TERRA study. However, the compound failed to show a
clinical benefit in rheumatoid arthritis. The decision by Astellas Pharma to discontinue
development in 2018 means that the full therapeutic potential of Opigolix will likely remain
unexplored. The publicly available data, while incomplete with respect to its discovery and
synthesis, offers important insights into the clinical application of GnRH antagonists for
hormone-dependent diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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